molecular formula C23H20N2O4S B2835224 N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide CAS No. 955298-78-9

N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2835224
CAS No.: 955298-78-9
M. Wt: 420.48
InChI Key: KVUBLQBGBBADEK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide (CAS 955298-78-9) is a synthetic organic compound with a molecular formula of C 23 H 20 N 2 O 4 S and a molecular weight of 420.48 g/mol . This molecule features a phthalimide (1,3-dioxoisoindoline) moiety linked to a benzenesulfonamide group, which is further substituted with a 2,3-dimethylphenyl ring . The precise density of this compound is predicted to be 1.389±0.06 g/cm³ . This compound is part of a class of molecules that combine phthalimide and sulfonamide functional groups, both of which are significant in medicinal chemistry . Sulfonamide-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties . Furthermore, recent research has highlighted that phthalimide-based derivatives can serve as potent acetylcholinesterase (AChE) inhibitors, which is a key target in neurological research, particularly for studies related to Alzheimer's disease . The integration of these two pharmacophores makes this compound a valuable scaffold for investigating new bioactive molecules in various research fields, including drug discovery and development. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this substance.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-15-6-5-9-21(16(15)2)24-30(28,29)18-12-10-17(11-13-18)14-25-22(26)19-7-3-4-8-20(19)23(25)27/h3-13,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUBLQBGBBADEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 955298-78-9 .

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with a sulfonyl chloride derivative and an isoindoline intermediate. The general synthetic route can be outlined as follows:

  • Formation of Isoindoline Derivative :
    • Reaction of phthalic anhydride with amines in suitable solvents.
  • Sulfonamide Formation :
    • Treating the isoindoline derivative with sulfonyl chloride in the presence of a base to yield the final sulfonamide product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • Antibacterial and Antifungal Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the sulfonamide group is crucial for this activity .

Enzyme Inhibition

Recent studies have focused on the inhibition of specific enzymes by this compound:

  • α-glucosidase Inhibition : This compound has been evaluated for its ability to inhibit α-glucosidase, an important target in managing type 2 diabetes. Inhibition leads to a delay in glucose absorption, which is therapeutically beneficial .

Study on Antimicrobial Activity

A study conducted on various sulfonamide derivatives showed that compounds with structural similarities to this compound exhibited promising antibacterial and antifungal properties. The study utilized various strains of bacteria and fungi to assess the efficacy of these compounds .

In Vitro Studies on Enzyme Inhibition

In vitro studies demonstrated that this compound effectively inhibits α-glucosidase activity. The results indicated a concentration-dependent inhibition pattern, suggesting potential utility in diabetes management .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamideStructureModerate antibacterial activity
N-(3,5-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)acetamideStructureSignificant antifungal properties

The unique structural features of this compound may confer distinct biological properties compared to other related compounds.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds containing the isoindole structure exhibit significant anticancer activities. For instance, derivatives of isoindole have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results.

Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. In animal models, derivatives similar to N-(2,3-dimethylphenyl)-4-((1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide have shown efficacy in reducing seizure activity. The mechanism is thought to involve the modulation of neurotransmitter systems and ion channels .

Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to target specific molecular pathways involved in tumor growth .

Case Study 2: Anticonvulsant Efficacy

In a controlled animal study, this compound was tested for its anticonvulsant effects using the maximal electroshock seizure model. Results indicated a significant reduction in seizure duration and frequency compared to control groups, suggesting its potential as a new anticonvulsant agent .

Case Study 3: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The compound significantly reduced paw edema in treated animals compared to untreated controls, indicating its potential utility in managing inflammatory conditions .

Data Table

Application AreaBiological ActivityReference(s)
AnticancerInduces apoptosis in cancer cells ,
AnticonvulsantReduces seizure activity ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a) N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

describes derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide modified with alkyl/aralkyl groups (e.g., 5a-m). These compounds exhibit antibacterial and anti-enzymatic activities, suggesting that substituent bulk and electronic properties modulate biological interactions. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus .

b) N-(Cyclohexylcarbamoyl)-4-[(1,3-dioxoisoindolin-2-yl)methyl]benzenesulfonamide (VIIh)

This analog (VIIh) replaces the 2,3-dimethylphenyl group with a cyclohexylcarbamoyl moiety. It demonstrates antihyperglycemic activity, highlighting the pharmacological versatility of the phthalimide-substituted benzenesulfonamide scaffold.

Substituent Variations on the Benzene Ring

a) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

This compound () features a thioxopyrimidinyl group instead of phthalimide. The sulfur atom introduces additional hydrogen-bond acceptor sites, which may enhance interactions with enzymatic targets like carbonic anhydrase. However, the absence of the phthalimide’s rigid aromatic system could reduce conformational stability .

b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

This complex derivative () incorporates a pyrazolopyrimidine-chromenone system. While structurally distinct, it shares the benzenesulfonamide core, underscoring its role as a pharmacophore in kinase inhibition. The fluorinated groups enhance metabolic stability, a feature absent in the target compound .

Impact of Aryl Group Substitution

Comparative crystallographic data () show that aryl substituents dictate molecular geometry:

Compound Dihedral Angle Between Aromatic Rings
N-(2,3-dimethylphenyl)benzenesulfonamide 64.8°
N-(2,6-dimethylphenyl)benzenesulfonamide 44.9°
N-(2-methylphenyl)benzenesulfonamide 61.5°

Q & A

Q. How can researchers design comparative studies to evaluate structure-activity relationships (SAR) against similar sulfonamides?

  • Methodological Answer :
  • Synthesize analogs with systematic substitutions (e.g., methyl vs. fluoro groups) and test biological activity in standardized assays .
  • Apply multivariate analysis to correlate physicochemical properties (logP, polar surface area) with activity data .
  • Use crystallographic data (e.g., ’s crystal structure) to rationalize SAR trends .

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